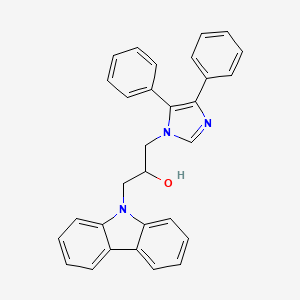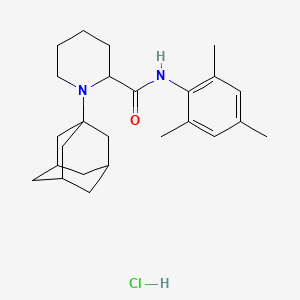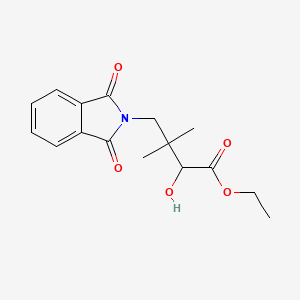
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol, also known as CDPI3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of imidazole-based compounds and has shown promising results in various scientific research studies.
Mecanismo De Acción
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the treatment of various types of cancer. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol possesses several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for scientific research studies. However, 1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol also possesses certain limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the scientific research on 1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol. One potential direction is to further investigate its potential therapeutic applications in the treatment of various types of cancer and inflammatory diseases. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to investigate the potential toxicity and side effects of 1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol, as well as its pharmacokinetic properties.
Métodos De Síntesis
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol can be synthesized using a multi-step synthetic route that involves the reaction of 4,5-diphenylimidazole with 9H-carbazole in the presence of a catalyst. The reaction mixture is then subjected to further purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-cancer and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(4,5-diphenylimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O/c34-24(20-33-27-17-9-7-15-25(27)26-16-8-10-18-28(26)33)19-32-21-31-29(22-11-3-1-4-12-22)30(32)23-13-5-2-6-14-23/h1-18,21,24,34H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXAMQHNOFGLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5068982.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5068989.png)
![4-methyl-N-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5068997.png)
![3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5069005.png)
![2,6-di-tert-butyl-4-[5-chloro-2-(2-furyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5069008.png)


![{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5069040.png)
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5069042.png)
![2-amino-4-(2-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5069051.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5069060.png)
![methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5069067.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-butoxybenzamide](/img/structure/B5069085.png)